Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)acetate
Description
Structural Significance of Fused Imidazo-Thiazole Heterocycles
The imidazo[2,1-b]thiazole system is a bicyclic framework comprising fused imidazole and thiazole rings. This architecture confers unique electronic properties, including a conjugated π-system that enhances planarity and aromatic stability. The nitrogen atoms at positions 1 and 3 of the imidazole ring, combined with the sulfur atom in the thiazole moiety, create a polarized electron distribution that facilitates interactions with biological targets such as enzymes and receptors.
The rigidity of the fused system reduces conformational flexibility, enabling precise spatial alignment with binding pockets. For instance, derivatives of imidazo[2,1-b]thiazole have demonstrated nanomolar affinity for tubulin, a key target in anticancer drug development. The planar structure also promotes intercalation with DNA, as observed in compounds exhibiting topoisomerase II inhibition.
Table 1: Pharmacological Activities of Imidazo[2,1-b]thiazole Derivatives
The introduction of electron-withdrawing groups (e.g., formyl at position 5) further modulates electron density, enhancing interactions with nucleophilic residues in target proteins. This structural tunability has led to the development of derivatives with diverse applications, from antimicrobial agents to kinase inhibitors.
Evolution of Sulfanylacetate-Functionalized Imidazothiazole Derivatives
The incorporation of sulfanylacetate groups into imidazo[2,1-b]thiazole derivatives represents a strategic advancement in heterocyclic chemistry. The sulfanyl (-S-) linkage provides a thioether bridge that enhances metabolic stability compared to oxygen-based ethers, while the acetate ester introduces a hydrolyzable moiety for prodrug applications.
Synthetic Strategies :
- Nucleophilic Substitution : Reacting 5-formylimidazo[2,1-b]thiazol-6-thiol with methyl chloroacetate under basic conditions yields the sulfanylacetate ester.
- Cross-Coupling Reactions : Palladium-catalyzed coupling enables the introduction of aryl or alkyl groups at the sulfanyl position, diversifying the derivative library.
The formyl group at position 5 serves as a reactive handle for further derivatization. For example, condensation with hydrazines generates hydrazone derivatives, which have shown antitubercular activity against Mycobacterium tuberculosis H~37~Rv (MIC = 6.25 µg/mL).
Functional Advantages :
- Enhanced Solubility : The polar acetate ester improves aqueous solubility, addressing a common limitation of hydrophobic heterocycles.
- Targeted Delivery : Esterase-mediated hydrolysis in vivo releases the free thiol, enabling site-specific activity.
Table 2: Comparative Analysis of Sulfanyl-Functionalized Derivatives
Recent studies highlight the role of sulfanylacetate groups in disrupting bacterial cell wall synthesis, with notable activity against multidrug-resistant Mycobacterium tuberculosis strains (MIC~90~ = 4.43 µM). The electron-deficient sulfur atom also participates in hydrogen bonding with key residues in microbial enzymes, enhancing binding affinity.
Properties
IUPAC Name |
methyl 2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S2/c1-14-7(13)5-16-8-6(4-12)11-2-3-15-9(11)10-8/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSGPRIHWPPGMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(N2C=CSC2=N1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881242-91-7 | |
| Record name | methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)acetate typically involves the reaction of 5-formylimidazo[2,1-b][1,3]thiazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the formyl group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group, to form various derivatives.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)acetate has the following key chemical properties:
- Molecular Formula : C₉H₈N₂O₃S₂
- Molecular Weight : 256.30 g/mol
- IUPAC Name : Methyl 2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylacetate
- SMILES Notation :
COC(=O)CSC1=C(N2C=CSC2=N1)C=O
The compound features a thiazole ring fused with an imidazole moiety, contributing to its biological activity.
Medicinal Chemistry
This compound is being explored for its potential therapeutic properties:
- Antimicrobial Activity : Compounds with similar thiazole structures have shown significant antimicrobial effects. Research indicates that derivatives of thiazole can inhibit the growth of various bacterial strains and fungi, making them candidates for antibiotic development .
- Anti-inflammatory Properties : Studies suggest that related compounds exhibit anti-inflammatory effects through inhibition of specific biochemical pathways involved in inflammation . The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Biological Research
The unique structural features of this compound make it valuable in biological studies:
- Enzyme Interaction Studies : this compound can be utilized to study enzyme-substrate interactions and protein binding due to its ability to form stable complexes with certain proteins .
- Cellular Mechanism Investigations : The compound can be employed in cellular assays to elucidate mechanisms of action related to cell signaling pathways involved in cancer and other diseases.
Industrial Applications
In addition to its medicinal properties, this compound has potential industrial applications:
- Synthesis of Specialty Chemicals : this compound serves as an intermediate in the synthesis of complex organic molecules and specialty chemicals. Its unique functional groups allow it to be a versatile building block in organic synthesis .
Case Study 1: Antimicrobial Screening
A study conducted on derivatives of thiazole compounds demonstrated that those similar to this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structure–activity relationship (SAR), emphasizing modifications that enhance efficacy .
Case Study 2: Anti-inflammatory Mechanism
Research investigating the anti-inflammatory properties of thiazole derivatives revealed that this compound significantly reduced inflammation markers in vitro. The study utilized acetic acid-induced writhing tests in animal models to quantify analgesic effects .
Mechanism of Action
The mechanism of action of Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)acetate involves its interaction with various molecular targets, including enzymes and receptors. The imidazo[2,1-b][1,3]thiazole ring system is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the particular application and target molecule .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)acetate
- CAS No.: 881242-91-7
- Molecular Formula : C₉H₈N₂O₃S₂
- Molecular Weight : 256.30 g/mol
- Purity : >95% (as per commercial sources) .
Structural Features :
This compound consists of an imidazo[2,1-b][1,3]thiazole core substituted with a formyl group at position 5 and a methyl ester-linked sulfanylacetate moiety at position 4. The formyl group enhances electrophilicity, making it reactive toward nucleophiles, while the ester group contributes to lipophilicity .
Its formyl group allows for further functionalization, such as condensation or cyclization reactions .
Comparison with Structurally Similar Compounds
2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic Acid
- CAS No.: 857493-72-2
- Molecular Formula : C₈H₆N₂O₃S₂
- Molecular Weight : 242.30 g/mol
- Key Differences: Replaces the methyl ester with a carboxylic acid group. Lower molecular weight (242.3 vs. 256.3) due to the absence of the methyl ester.
- Applications : Discontinued in commercial catalogs (e.g., CymitQuimica), suggesting challenges in stability or synthesis scalability .
Thiazol-5-ylmethyl Carbamate Analogs
- Examples :
- Structural Differences :
- Incorporation of carbamate linkages, hydroperoxy groups, and phenyl substituents.
- Larger molecular weights (>600 g/mol) due to extended alkyl/aryl chains.
- Functional Impact :
- Carbamate groups enhance metabolic stability and target binding in drug candidates.
- Hydroperoxy and phenyl groups may confer antioxidant or receptor-specific interactions.
- Applications : Likely investigated as protease inhibitors or antiviral agents due to structural resemblance to peptidomimetic drugs .
Comparative Analysis: Structural and Functional Properties
Physicochemical Properties
| Property | Methyl 2-({5-Formylimidazo[...]acetate | 2-((5-Formylimidazo[...]thio)acetic Acid | Thiazol-5-ylmethyl Carbamate Analogs |
|---|---|---|---|
| Molecular Weight | 256.30 g/mol | 242.30 g/mol | >600 g/mol |
| Key Functional Groups | Formyl, methyl ester | Formyl, carboxylic acid | Carbamate, hydroperoxy, phenyl |
| Solubility | Moderate (ester enhances lipophilicity) | High (acid enhances hydrophilicity) | Variable (depends on substituents) |
| Reactivity | Electrophilic formyl group | Acid-driven reactivity (e.g., salt formation) | Carbamate hydrolysis, redox activity |
Biological Activity
Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and features an imidazo[2,1-b][1,3]thiazole moiety linked to a sulfanyl group. This unique structure contributes to its reactivity and interaction with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar thiazole structures exhibit a range of biological activities, including:
- Antimicrobial Properties : Thiazole derivatives have been shown to possess significant antimicrobial effects against various pathogens.
- Antioxidant Activity : The presence of the thiazole ring enhances antioxidant properties, making these compounds valuable in combating oxidative stress.
- Anti-inflammatory and Analgesic Effects : Related compounds have demonstrated analgesic and anti-inflammatory activities, suggesting potential therapeutic uses for pain management and inflammation control .
Antimicrobial Activity
A study evaluating a series of imidazo[2,1-b]thiazole derivatives highlighted promising antitubercular activity in some compounds. Specifically, derivatives such as 5a-c showed significant efficacy against Mycobacterium tuberculosis using the Microplate Alamar Blue Assay . This positions this compound as a potential candidate for further development against tuberculosis.
Antiviral Activity
In another investigation, imidazo[2,1-b]thiazole derivatives were evaluated for their antiviral properties. Compounds were found effective against Coxsackie B4 virus and Feline coronavirus, indicating that similar derivatives may also exhibit antiviral activity . This suggests that this compound could be explored for antiviral applications.
The mechanisms underlying the biological activities of thiazole derivatives often involve interaction with specific biochemical pathways:
- Inhibition of Enzymatic Activity : Some studies have focused on the inhibition of carbonic anhydrase (CA) isoforms by related compounds. For instance, imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates demonstrated selective inhibition of hCA II over other isoforms, which may correlate with their therapeutic effects in various diseases .
Case Studies
A comprehensive review of imidazo[2,1-b]thiazole derivatives revealed their broad spectrum of biological activities. These include:
| Compound | Activity | Notes |
|---|---|---|
| 5a | Antitubercular | Effective against Mycobacterium tuberculosis |
| 6d | Antiviral | Potent against Coxsackie B4 virus |
| 5d | Antiviral | Effective against Feline coronavirus |
These findings underscore the potential of this compound in drug development.
Q & A
Basic: What synthetic strategies are employed for Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)acetate, and how is reaction progress validated?
Methodological Answer:
The synthesis typically involves:
Thioether Formation : Reacting a 5-formylimidazo[2,1-b]thiazole derivative with methyl 2-mercaptoacetate under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl linkage .
Formylation : Introducing the aldehyde group at position 5 via Vilsmeier-Haack or Duff reactions .
Monitoring : Thin-layer chromatography (TLC) with chloroform:methanol (7:3) is used to track intermediates. Confirmation of the final product requires (e.g., aldehyde proton at δ 9.8–10.2 ppm) and LC-MS .
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : and identify key groups (e.g., formyl proton, thioacetate methyl at δ ~3.7 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺ ≈ 311.03 g/mol).
- IR Spectroscopy : Detects C=O (ester: ~1740 cm⁻¹; formyl: ~1680 cm⁻¹) and C-S (thioether: ~650 cm⁻¹) .
Advanced: How can reaction conditions be optimized to enhance yield and purity?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution during thioether formation .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate formylation .
- Workup : Precipitation in ice-water removes unreacted starting materials, increasing purity .
- Yield Optimization : Design of experiments (DoE) evaluates temperature, stoichiometry, and reaction time .
Advanced: What in vitro assays are appropriate for evaluating its anticancer potential?
Methodological Answer:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Mechanistic Studies :
- Apoptosis : Flow cytometry with Annexin V/PI staining.
- Cell Cycle : PI staining and FACS analysis for G1/S arrest .
- Comparative Analysis : Benchmark against imidazo[2,1-b]thiazole analogs (e.g., bromo or methyl derivatives) to assess substituent effects .
Advanced: How do structural modifications (e.g., formyl vs. bromo substituents) alter bioactivity?
Methodological Answer:
- Formyl Group : Enhances electrophilicity for covalent binding (e.g., Schiff base formation with lysine residues) .
- Sulfanyl Linkage : Improves membrane permeability via lipophilic thioether .
- SAR Studies : Compare IC₅₀ values of analogs (e.g., bromo derivatives show halogen bonding in EGFR inhibition ).
Advanced: How can molecular docking elucidate its mechanism of action?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., EGFR) based on imidazo[2,1-b]thiazole activity .
- Docking Workflow :
- Key Interactions : Hydrogen bonds with Thr766 and hydrophobic contacts with Met769 in EGFR .
Basic: What are the solubility and formulation challenges for this compound?
Methodological Answer:
- Solubility : Low in aqueous media due to the ester group. Use co-solvents (e.g., DMSO:PBS mixtures) or nanoformulation (liposomes) .
- Stability : Protect from light and moisture (formyl group is prone to oxidation). Store at -20°C under argon .
Advanced: How to resolve contradictions in biological data across studies?
Methodological Answer:
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Orthogonal Validation : Confirm cytotoxicity with ATP-based (CellTiter-Glo) and apoptosis assays .
- Meta-Analysis : Use tools like RevMan to compare datasets, adjusting for batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
